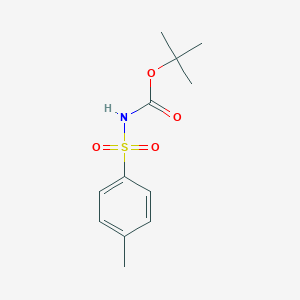

N-(tert-Butoxycarbonyl)-p-toluènesulfonamide

Vue d'ensemble

Description

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is a chemical compound that is used in various organic synthesis reactions. It is an intermediate in the synthesis of other chemical compounds and has been studied for its reactivity and interaction with other substances. The compound has been mentioned in the context of acylation and alkylation reactions, as well as in the study of inclusion interactions with metal ions .

Synthesis Analysis

The synthesis of related compounds involves the use of N-(tert-butoxycarbonyl)-L-serine β-lactone as an intermediate. The synthesis process includes the use of diethyl azodicarboxylate (DEAD) and p-toluenesulfonic acid, followed by a reaction with trifluoroacetic acid to produce (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt. This illustrates the compound's role in the synthesis of heterocyclic structures and its reactivity under acidic conditions .

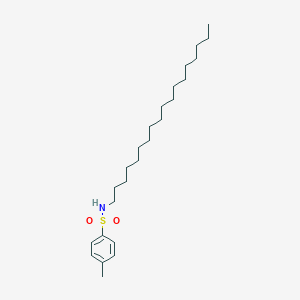

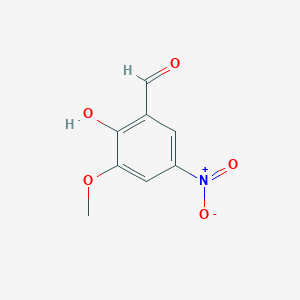

Molecular Structure Analysis

The molecular structure of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide-related compounds has been explored through X-ray diffraction techniques. For example, the Wittig-type reaction of N-sulfinyl-p-toluenesulfonamide with various substituted methylenetriphenylphosphoranes leads to the formation of unique spiro-fused tricyclic adducts, demonstrating the compound's ability to participate in complex molecular rearrangements and cyclizations .

Chemical Reactions Analysis

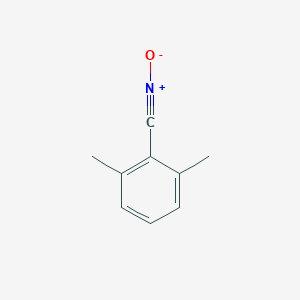

Chemical reactions involving N-(tert-Butoxycarbonyl)-p-toluenesulfonamide derivatives include acylation, alkylation, and cyclization. These reactions are crucial for the formation of heterocyclic compounds and the deprotection of nitrogen-containing groups. The compound's reactivity with different reagents, such as DEAD and trifluoroacetic acid, highlights its versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide derivatives have been studied through their interactions with metal ions. Specifically, the compound exhibits strong complexation with Fe3+ ions, with a complex constant of 8.103×10^3 L/mol, indicating a 1:1 complex type. This suggests that the compound can be used in the selective recognition and binding of specific metal ions, which is valuable in analytical chemistry applications .

Applications De Recherche Scientifique

Protection d'Acides Aminés

“N-(tert-Butoxycarbonyl)-p-toluènesulfonamide” est utilisé dans la protection des acides aminés . Le groupe tert-butyloxycarbonyl (Boc) est l'une des fonctionnalités de masquage classiques utilisées en synthèse organique pour la protection des groupes amines . Ceci est particulièrement utile dans la synthèse peptidique, où le groupe Boc peut protéger le groupe amine pendant le processus de synthèse .

Déprotection du Groupe N-Boc

Ce composé est également utilisé dans la déprotection du groupe N-Boc . Une méthode douce pour la déprotection sélective du groupe N-Boc à partir d'un ensemble de composés structurellement divers, comprenant des substrats aliphatiques, aromatiques et hétérocycliques, a été rapportée . Ceci est réalisé en utilisant du chlorure d'oxalyle dans le méthanol .

Synthèse d'Anilines N-Boc Protégées

Le tert-Butyl tosylcarbamate est utilisé dans la synthèse catalysée au palladium d'anilines N-Boc protégées . Ceci est une étape clé dans la synthèse de nombreux composés pharmaceutiques

Safety and Hazards

Mécanisme D'action

Target of Action

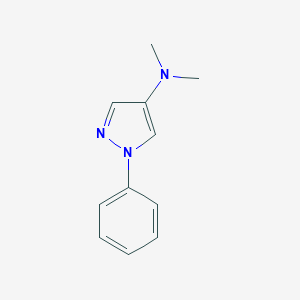

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, also known as tert-Butyl tosylcarbamate, is a compound used in organic synthesis . The primary targets of this compound are amines, specifically the amino groups present in several compounds such as natural products, amino acids, and peptides .

Mode of Action

The compound acts as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group can be selectively removed using various deprotection strategies . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .

Biochemical Pathways

The compound plays a crucial role in the synthesis of a variety of biochemical compounds. It is involved in the protection and deprotection of amino groups, which is a key step in the synthesis of peptides and other nitrogen-containing compounds . The compound’s action affects the biochemical pathways involved in the synthesis of these compounds.

Pharmacokinetics

For instance, the compound’s solubility and stability could affect its absorption and distribution .

Result of Action

The primary result of the compound’s action is the protection of amino groups during the synthesis of peptides and other nitrogen-containing compounds . This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the compound’s ability to protect and deprotect amino groups . Additionally, the presence of other reagents and catalysts can also influence the compound’s action .

Propriétés

IUPAC Name |

tert-butyl N-(4-methylphenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-5-7-10(8-6-9)18(15,16)13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTLOVSBVBGNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350809 | |

| Record name | N-Boc-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18303-04-3 | |

| Record name | N-Boc-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

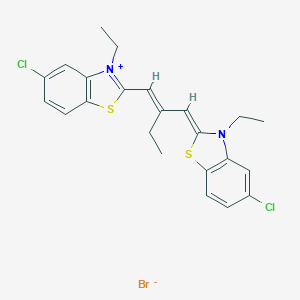

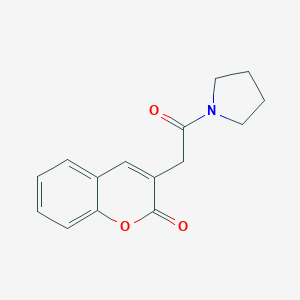

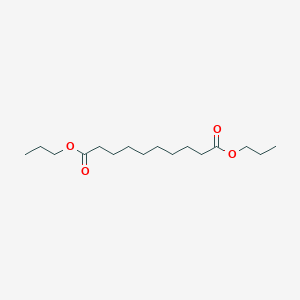

Feasible Synthetic Routes

Q & A

Q1: What is the main application of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide in organic synthesis?

A1: N-(tert-Butoxycarbonyl)-p-toluenesulfonamide serves as a useful component in Mitsunobu reactions. [] These reactions enable the direct preparation of protected amines from alcohols. [] This is significant because it offers a direct route to a valuable class of compounds in organic synthesis.

Q2: What are the key physical properties and storage recommendations for N-(tert-Butoxycarbonyl)-p-toluenesulfonamide?

A2: N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is a white solid with a melting point of 121–123 °C. [] It readily dissolves in most common organic solvents, making it versatile for various reaction conditions. [] This reagent is stable and can be stored in an amber bottle at room temperature for extended periods. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)